molecular formula C20H27N3O3S B2593967 1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898624-86-7

1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B2593967
CAS RN: 898624-86-7
M. Wt: 389.51
InChI Key: ILBPZEPIGLGYAA-MRCUWXFGSA-N
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Description

1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research: Antidepressants Synthesis

This compound serves as a precursor in the synthesis of secondary amines, which are key constituents in many pharmaceuticals, including antidepressants like clomipramine and desipramine . Its structural flexibility allows for the creation of a variety of bioactive molecules that can interact with neurological pathways.

Agrochemical Development: Pesticide Formulation

The morpholinyl and thiazolyl groups within the compound’s structure suggest potential applications in the development of agrochemicals. These groups are often found in molecules that exhibit fungicidal and herbicidal properties, aiding in crop protection .

Material Science: Supramolecular Structure Formation

In material science, the compound’s ability to form stable crystal structures through intermolecular hydrogen bonding can be exploited to create supramolecular structures with specific physical properties .

Dye Industry: Azo Dye Production

The methoxyphenyl component of the compound is a common moiety in azo dyes, which are widely used in the textile industry for their vivid colors and stability. This compound could be used to synthesize new azo dyes with unique chromatic properties .

Analytical Chemistry: Chromophore Design

Due to its conjugated system and potential for electron delocalization, this compound could be used to design novel chromophores for use in spectroscopic analysis, enhancing the detection of various analytes .

Organic Synthesis: Catalyst Development

The compound’s molecular structure, featuring a thiazolyl ring, may be utilized in the development of catalysts for organic synthesis reactions, potentially improving reaction efficiency and selectivity .

Medicinal Chemistry: Anti-HIV Agents

Indole derivatives, which share structural similarities with the compound , have been explored for their anti-HIV properties. This suggests potential research applications of this compound in the design of anti-HIV agents .

Radical Chemistry: Organic Radical Research

The compound’s structure, particularly the methoxyphenyl group, could disrupt the ability of radicals to form π-stacked columns, which is a subject of interest in the study of organic radicals and their reactivity .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-5-7-18(25-3)8-6-17)23(15)10-4-9-22-11-13-26-14-12-22/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPZEPIGLGYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=C(C=C2)OC)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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